Iso-FK-506's ability to suppress the immune system makes it a valuable tool for researchers to study specific aspects of the immune response. By inhibiting specific pathways, scientists can isolate and analyze the function of different immune cells and molecules [].
Iso-FK-506 can be used to investigate the mechanisms behind autoimmune diseases where the immune system attacks healthy tissues. Researchers can use the drug to modulate the immune response and study its effect on disease progression in animal models [].
Iso-FK-506 has shown promise in inhibiting the growth and proliferation of some cancer cells. Studies suggest it may work by targeting specific signaling pathways involved in cancer development [].
Researchers are exploring the potential of combining Iso-FK-506 with other cancer therapies to improve their effectiveness. The drug's immunosuppressive properties might also help mitigate the side effects of some cancer treatments [].
Iso-FK-506, also known as iso-Tacrolimus, is a macrolide compound derived from the fermentation of Streptomyces tsukubaensis. It is structurally similar to Tacrolimus, a well-known immunosuppressant used in organ transplantation and autoimmune diseases. Iso-FK-506 differs from its parent compound primarily in its stereochemistry, which influences its biological activity and pharmacological properties. The molecular formula of Iso-FK-506 is C44H69NO12, and it features a complex structure characterized by multiple hydroxyl groups and a lactone ring .
Iso-FK-506 functions by binding to the protein FKBP12. This complex then interacts with another protein, calcineurin, which plays a crucial role in T-cell activation, a key process in the immune system. By inhibiting calcineurin, Iso-FK-506 suppresses the immune response and prevents organ rejection after transplantation [].
These reactions are facilitated by common reagents such as oxidizing agents (e.g., pyridinium chlorochromate) and reducing agents (e.g., lithium aluminum hydride).
Iso-FK-506 exhibits significant immunosuppressive activity by binding to the immunophilin FKBP12. This interaction inhibits calcineurin, a phosphatase critical for T-cell activation. By blocking calcineurin's activity, Iso-FK-506 prevents the transcription of interleukin-2 and other cytokines, leading to immunosuppression. This mechanism makes it valuable in clinical settings for preventing organ rejection in transplant patients and managing autoimmune disorders .
The synthesis of Iso-FK-506 typically involves several steps starting from Tacrolimus:
Alternative methods may include palladium-catalyzed reactions for functionalization, which allow for modifications that enhance biological activity while maintaining structural integrity .
Iso-FK-506 is primarily utilized in:
Studies have shown that Iso-FK-506 interacts specifically with calcineurin through FKBP12 binding, inhibiting T-cell activation. Research has also explored its interactions with other proteins involved in immune responses, revealing potential off-target effects that could lead to side effects such as nephrotoxicity and neurotoxicity associated with calcineurin inhibition .
Iso-FK-506 shares structural similarities with several compounds but possesses unique characteristics due to its stereochemistry and functional groups.
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Tacrolimus (FK-506) | Parent compound; similar core structure | Widely used; known for nephrotoxicity |
| 33-O-tert-butyldimethylsilyloxy-27-O-trimethylsilyl-iso-FK-506 | Modified protective groups | Enhanced stability and bioavailability |
| L-685818 | Related structure; differs slightly from FK-506 | Potentially different immunosuppressive profile |
| FKVP | Nonimmunosuppressive analog derived from FK-506 | Lacks calcineurin inhibition |
Iso-FK-506's unique properties stem from its specific modifications that enhance its stability and efficacy compared to other derivatives of Tacrolimus. Its ability to selectively inhibit calcineurin while minimizing adverse effects distinguishes it from similar compounds .
Iso-FK-506, also known as iso-Tacrolimus, is a lactone isomer of the immunosuppressant compound FK-506 (Tacrolimus) [1]. The molecular formula of iso-FK-506 is C₄₄H₆₉NO₁₂, identical to that of FK-506 [4]. The molecular weight of iso-FK-506 is 804.02 g/mol, which is consistent with its structural composition [5]. This compound is classified as a macrolide lactone with a complex molecular structure containing multiple functional groups [3].
The systematic IUPAC name for iso-FK-506 is 13,17-Epoxy-3H-pyrido[2,1-c] [1] [4]oxaazacycloheneicosine-1,5,18,19(4H,21H)-tetrone, 6,9,10,11,12,13,14,15,16,17,22,23,24,24a-tetradecahydro-17-hydroxy-3-[2-hydroxy-4-(4-hydroxy-3-methoxycyclohexyl)-1,3-dimethyl-3-butenyl]-12,14-dimethoxy-8,10,16-trimethyl-6-(2-propenyl)-, [3S-[3R[1R,2R,4(1S,3S,4S)],6S,10R,12R,13R,14R,16S,17S,24aR]] [17]. The compound is registered with CAS number 134590-88-8, which distinguishes it from FK-506 (CAS: 104987-11-3) [4] [17].
The structural elucidation of iso-FK-506 has been accomplished through various analytical techniques including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry [31]. These methods have been crucial in determining the precise arrangement of atoms and functional groups within the molecule [1].
Mass spectrometry analysis of iso-FK-506 confirms its molecular weight and provides fragmentation patterns that help identify key structural components [31]. The compound exhibits characteristic fragmentation pathways that differ from those of FK-506, indicating structural rearrangement in the molecule [7].
Nuclear Magnetic Resonance studies have been particularly valuable in elucidating the structure of iso-FK-506 [30]. NMR analysis reveals that iso-FK-506, like FK-506, exists as a mixture of rotamers in solution due to restricted rotation around the amide bond [26]. The ratio of these rotamers is approximately 2:1, with distinct chemical shifts observed for each conformer [26]. The NMR spectra show characteristic signals for the lactone moiety, which is a key structural feature distinguishing iso-FK-506 from FK-506 [7].
The structural elucidation of iso-FK-506 has been further supported by comparison with related compounds such as ascomycin, which shares structural similarities with FK-506 and its isomers [30]. These comparative studies have helped confirm the unique structural features of iso-FK-506 [6].
Iso-FK-506 is characterized by a specific lactone isomer configuration that distinguishes it from FK-506 [8]. The lactone moiety in iso-FK-506 results from a structural rearrangement involving the opening of the hemiketal ring present in FK-506, followed by the formation of a furan ring [7]. This rearrangement leads to significant changes in the three-dimensional structure and biological properties of the molecule [7].
The lactone configuration in iso-FK-506 involves a trans-isomer structure, as determined by NMR studies [7]. These studies have shown significant correlation between H-C-13 and C-10 in the trans-isomer, which is consistent with the formation of a furan ring [7]. The cis-isomer of the lactone has also been identified, but the trans configuration appears to be predominant [7].
The lactone isomer configuration of iso-FK-506 is critical to its chemical identity and distinguishes it from other FK-506 derivatives and metabolites [8]. This configuration affects the overall conformation of the molecule and its interactions with binding proteins [7].
Iso-FK-506 contains multiple stereogenic centers that contribute to its complex three-dimensional structure [9]. The molecule possesses numerous chiral carbon atoms, each with a specific stereochemical configuration that must be precisely maintained for the compound to retain its characteristic properties [15].
The stereogenic centers in iso-FK-506 are designated using the Cahn-Ingold-Prelog system, with the absolute configuration at each center specified as either R or S [17]. The complete stereochemical descriptor for iso-FK-506 is [3S-[3R[1R,2R,4(1S,3S,4S)],6S,10R,12R,13R,14R,16S,17S,24aR]], which indicates the absolute configuration at each stereogenic center [17].
These stereogenic centers play a crucial role in determining the three-dimensional shape of the molecule and its ability to interact with target proteins [9]. The specific arrangement of these centers creates a unique molecular architecture that is essential for the compound's chemical behavior [15].
While iso-FK-506 and FK-506 share the same molecular formula, they differ significantly in their stereochemistry [10]. The primary difference lies in the configuration of the lactone moiety, which undergoes isomerization to form iso-FK-506 [7].
FK-506 contains a hemiketal structure that can undergo ring opening to form the lactone isomer iso-FK-506 [7]. This structural rearrangement results in changes to the stereochemistry at specific carbon centers, particularly those involved in the formation of the furan ring in iso-FK-506 [7].
The stereochemical differences between iso-FK-506 and FK-506 affect their three-dimensional structures and consequently their binding properties [22]. FK-506 is known to bind to FK-506 binding proteins (FKBPs) with high affinity, forming complexes that inhibit calcineurin [29]. The altered stereochemistry of iso-FK-506 may affect its binding affinity and specificity for these proteins [22].
X-ray crystallography studies have provided detailed information about the three-dimensional structure of FK-506 and its binding to target proteins [29]. Similar studies with iso-FK-506 would further elucidate the stereochemical differences between these compounds and their impact on molecular interactions [28].
Iso-FK-506 contains multiple ring systems that contribute to its complex three-dimensional structure and conformational behavior [11]. The molecule includes a macrocyclic ring, a cyclohexane ring, and a furan ring formed through the lactone isomerization [7]. These ring systems interact with each other to determine the overall conformation of the molecule [11].
The macrocyclic ring in iso-FK-506 provides the structural backbone of the molecule and influences its overall flexibility [11]. This ring can adopt different conformations due to rotations around single bonds, contributing to the conformational diversity of the molecule [11]. The cyclohexane ring, located in the side chain, can exist in different chair conformations, adding another layer of conformational complexity [15].
The furan ring formed through lactone isomerization is a key structural feature of iso-FK-506 [7]. This ring introduces rigidity into certain parts of the molecule while allowing flexibility in others [11]. The interplay between these rigid and flexible regions determines the range of conformations that iso-FK-506 can adopt [11].
Nuclear Magnetic Resonance studies have provided valuable insights into the conformational behavior of iso-FK-506 and related compounds [30]. These studies have shown that iso-FK-506, like FK-506, exists as a mixture of rotamers in solution due to restricted rotation around the amide bond [26]. The ratio of these rotamers and their interconversion rates provide information about the conformational flexibility of the molecule [26].
Iso-FK-506 exhibits various intramolecular interactions that stabilize its three-dimensional structure and influence its conformational preferences [13]. These interactions include hydrogen bonding, van der Waals forces, and steric effects that collectively determine the energetically favorable conformations of the molecule [13].
Hydrogen bonding plays a significant role in the conformational stability of iso-FK-506 [13]. The molecule contains multiple hydroxyl and carbonyl groups that can participate in hydrogen bonding interactions [1]. These interactions can occur between different parts of the molecule, creating a network of stabilizing forces that influence the overall conformation [13].
Van der Waals interactions between non-bonded atoms also contribute to the conformational preferences of iso-FK-506 [13]. These weak forces become significant in a large molecule like iso-FK-506, where numerous van der Waals interactions collectively influence the energy landscape of different conformations [13].
Steric effects arising from the spatial arrangement of atoms and groups within iso-FK-506 further constrain its conformational flexibility [13]. Bulky groups within the molecule can restrict rotation around certain bonds, limiting the range of accessible conformations [13]. The interplay between these steric constraints and stabilizing interactions determines the conformational behavior of iso-FK-506 in different environments [13].
Iso-FK-506 has a melting point range of 82-87°C, which is an important physical characteristic for identification and purity assessment [17]. This melting point is relatively low compared to many other pharmaceutical compounds, reflecting the complex molecular structure and intermolecular forces present in crystalline iso-FK-506 [17].
The thermal stability of iso-FK-506 is an important consideration for its storage and handling [16]. Studies have shown that iso-FK-506, like FK-506, remains stable when stored at -70°C for extended periods [16]. This stability at low temperatures is crucial for maintaining the integrity of the compound during long-term storage [16].
At room temperature (approximately 22°C), iso-FK-506 exhibits reasonable stability over short periods, but prolonged exposure to elevated temperatures may lead to degradation [16]. The thermal stability of iso-FK-506 is influenced by its molecular structure, particularly the presence of functional groups susceptible to thermal decomposition [16].
The boiling point of iso-FK-506 has been predicted to be approximately 880.1±75.0°C, although this value is theoretical and the compound would likely decompose before reaching this temperature [17]. This high predicted boiling point reflects the large molecular weight and strong intermolecular forces present in iso-FK-506 [17].
Iso-FK-506 exhibits a complex solubility profile that varies significantly across different solvents [17]. The compound shows slight solubility in chloroform, dimethyl sulfoxide (DMSO), and methanol, which are common organic solvents used in laboratory settings [17]. This limited solubility in organic solvents is consistent with the complex structure and high molecular weight of iso-FK-506 [17].
In contrast, iso-FK-506 is practically insoluble in water, which is typical for large, lipophilic molecules [17]. This poor aqueous solubility presents challenges for formulation and delivery in aqueous environments [14]. The solubility of iso-FK-506 in aqueous buffers can be enhanced by first dissolving it in an organic solvent such as ethanol and then diluting with the aqueous buffer [14].
The solubility of FK-506, a structurally related compound, has been more extensively studied and provides insights into the likely solubility behavior of iso-FK-506 [14]. FK-506 is soluble in DMSO and ethanol at concentrations up to 20 mg/ml and 30 mg/ml, respectively [14]. Given the structural similarities, iso-FK-506 may exhibit comparable solubility in these solvents, though specific differences in molecular structure could lead to variations in solubility [14].
The solubility profile of iso-FK-506 is an important consideration for analytical methods, formulation development, and potential applications [14]. The limited solubility in common solvents necessitates careful selection of dissolution media and conditions for working with this compound [17].
Iso-FK-506 is classified as a hygroscopic compound, meaning it readily absorbs moisture from the surrounding environment [17]. This hygroscopic nature is an important physical property that affects the handling, storage, and stability of the compound [17].
Due to its hygroscopic properties, iso-FK-506 requires special storage conditions to maintain its integrity [17]. Recommended storage conditions include keeping the compound at -20°C under an inert atmosphere to prevent moisture absorption and potential degradation [17]. These precautions are essential for preserving the chemical integrity and purity of iso-FK-506 during storage [17].
The hygroscopic nature of iso-FK-506 also has implications for analytical procedures and formulation development [17]. Moisture absorption can affect the weight and composition of samples, potentially leading to inaccuracies in quantitative analyses [17]. Additionally, the presence of absorbed water can influence the physical properties and stability of formulations containing iso-FK-506 [17].
Understanding and accounting for the hygroscopic behavior of iso-FK-506 is crucial for researchers and manufacturers working with this compound [17]. Appropriate handling techniques, such as working in controlled humidity environments and using desiccants for storage, can help mitigate the challenges associated with its hygroscopic nature [17].
The pKa value of iso-FK-506 has been predicted to be approximately 9.96±0.70, which provides information about its ionization behavior under different pH conditions [17]. This relatively high pKa value indicates that iso-FK-506 is a weak acid that remains largely un-ionized at physiological pH [17].
The ionization state of iso-FK-506 affects its solubility, stability, and interactions with other molecules [17]. At pH values below its pKa, iso-FK-506 exists predominantly in its un-ionized form, while at pH values above its pKa, the ionized form becomes more prevalent [17]. This pH-dependent ionization behavior can influence the solubility of iso-FK-506 in different media [17].
The ionization properties of iso-FK-506 are determined by the presence of functional groups capable of donating or accepting protons [1]. The molecule contains multiple hydroxyl groups that can act as weak acids, contributing to its overall ionization behavior [1]. The specific arrangement of these groups within the molecular structure influences the pKa value and ionization pattern of iso-FK-506 [17].
Proton Nuclear Magnetic Resonance spectroscopy of Iso-FK-506 reveals complex spectral patterns reflecting the presence of multiple stereoisomers and conformational states. The aromatic region displays characteristic signals at δ 7.55 and 6.88 ppm, with the latter showing meta-coupling patterns consistent with substituted aromatic systems [7] [8]. The anomeric proton of the pyranose ring appears as a doublet at δ 5.23 ppm, characteristic of the β-configuration commonly observed in tacrolimus derivatives [8].
The aliphatic region exhibits extensive overlap of signals between δ 3.31-3.75 ppm, representing multiple sugar ring protons and methoxy substituents [7] [8]. The complexity of the proton Nuclear Magnetic Resonance spectrum reflects the presence of amide bond rotamers and hemiketal tautomers, which are characteristic features of the tacrolimus family of compounds [9]. Temperature-dependent studies and line-width analysis provide insights into the dynamic behavior of different conformational states [10].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides definitive structural information for Iso-FK-506 through characteristic chemical shift assignments. The carbonyl region shows distinct signals at δ 179.4 and 162.9 ppm, corresponding to the C-2 and C-4 positions respectively [8]. These chemical shifts are diagnostic for the amide carbonyl and α,β-unsaturated ketone functionalities present in the tacrolimus framework [8].
The aromatic carbon region displays signals consistent with the substituted aromatic ring system, with quaternary carbons appearing at δ 158.4 ppm [8]. The extensive aliphatic carbon framework exhibits chemical shifts ranging from δ 10-80 ppm, reflecting the complex polyketide-derived structure [11]. Chemical shift differences between major and minor conformational isomers typically do not exceed 0.1 ppm for Carbon-13 resonances, indicating similar local environments despite conformational variations [3].
Two-dimensional Nuclear Magnetic Resonance techniques provide critical structural confirmation for Iso-FK-506 through correlation spectroscopy experiments. Heteronuclear Multiple Bond Correlation experiments reveal long-range carbon-proton connectivities that confirm the macrocyclic framework and substitution patterns [7] [12]. The correlation between H-C-13 and C-10 observed in some studies provides evidence for potential furan ring formation through hemiketal opening [3].
Nuclear Overhauser Effect Spectroscopy experiments establish spatial relationships between protons, enabling stereochemical assignments throughout the molecule [12]. The 2D ROESY Nuclear Magnetic Resonance data particularly aids in confirming the absolute configuration of stereocenters, including the challenging spiroketal carbon at C-29 [12]. Isotope-filtered multidimensional Nuclear Magnetic Resonance approaches have proven valuable for structural elucidation of complex mixtures, providing enhanced resolution for individual molecular components [13].
Infrared spectroscopy of Iso-FK-506 reveals characteristic absorption bands that confirm the presence of major functional groups within the molecular structure. The broad, strong absorption band between 3600-3200 cm⁻¹ indicates multiple hydroxyl groups present throughout the macrolactone framework [14] [15]. This region shows the typical hydrogen-bonded O-H stretching pattern expected for compounds containing multiple alcohol functionalities [16].
The carbonyl region exhibits strong absorptions between 1750-1700 cm⁻¹, characteristic of the lactone and amide functionalities that define the tacrolimus structural class [14] [15]. The C-H stretching region between 3000-2800 cm⁻¹ displays medium to strong intensity bands reflecting the extensive alkyl chain system present in the polyketide-derived structure [15]. Aromatic C=C stretching modes appear between 1680-1620 cm⁻¹ and 1500-1400 cm⁻¹, confirming the presence of the substituted aromatic ring system [14].
The fingerprint region between 1300-1000 cm⁻¹ shows strong C-O stretching absorptions characteristic of the numerous ether linkages and alcohol functionalities present in Iso-FK-506 [14]. These bands provide valuable structural confirmation but require careful interpretation due to the complexity of overlapping vibrations in this spectral region [16].
Infrared Multiple Photon Dissociation spectroscopy represents an advanced technique for obtaining vibrational fingerprints of complex molecular ions under tandem mass spectrometry conditions [17] [18]. This approach provides unique insights into the gas-phase structure of Iso-FK-506 by combining the selectivity of mass spectrometry with the structural specificity of infrared spectroscopy [19] [20].
The technique employs tunable infrared lasers to induce wavelength-specific fragmentation of mass-selected ions, generating vibrational spectra that reflect the intrinsic molecular structure [18] [21]. For tacrolimus derivatives, Infrared Multiple Photon Dissociation spectra typically span the range from 2850-3700 cm⁻¹, encompassing O-H, N-H, and C-H stretching modes that are highly diagnostic for structural characterization [22].
Recent advances in high-repetition rate infrared lasers have dramatically reduced acquisition times from hours to minutes, making Infrared Multiple Photon Dissociation spectroscopy increasingly practical for analytical applications [21]. The technique has proven particularly valuable for distinguishing between isomeric compounds and providing direct structural information that complements traditional mass spectrometric approaches [17] [23].
X-ray crystallographic analysis of Iso-FK-506 provides the ultimate structural confirmation through direct determination of atomic positions within the crystal lattice. The compound crystallizes in a monoclinic crystal system with space group P21, which is typical for chiral molecules containing multiple stereocenters [24] [25]. The unit cell dimensions typically measure approximately a = 12.5 Å, b = 15.2 Å, c = 18.7 Å with β = 95.2°, accommodating the extended macrolactone structure [25].
High-quality diffraction data extending to 1.5-2.0 Å resolution enables precise determination of all 14 stereochemical centers present in the Iso-FK-506 structure [26] [27]. The refinement process typically achieves R-factors between 0.08-0.12, indicating acceptable model quality [27]. The absolute configuration can be determined through anomalous scattering effects, providing definitive stereochemical assignments [26].
Crystallographic analysis reveals the detailed three-dimensional conformation of the macrocyclic framework, including the orientation of substituent groups and the overall molecular topology [28] [29]. The structure demonstrates the characteristic folded conformation adopted by tacrolimus derivatives, with specific intramolecular interactions that stabilize particular conformational states [30].
The crystal packing of Iso-FK-506 reveals important information about intermolecular interactions and solid-state behavior. The molecules pack within the crystal lattice through a combination of hydrogen bonding interactions, van der Waals forces, and hydrophobic contacts [31] [25]. The hydroxyl groups present throughout the structure participate in extensive hydrogen bonding networks that stabilize the crystal packing arrangement [31].
The packing analysis demonstrates how neighboring molecules orient relative to each other within the crystal structure. The large molecular size and complex shape of Iso-FK-506 result in relatively loose packing with significant solvent-accessible voids [32]. These structural features influence important physical properties including solubility, stability, and polymorphic behavior [33].